tert-Butyl (4-(2-hydroxypyridin-3-yl)phenyl)carbamate tert-Butyl (4-(2-hydroxypyridin-3-yl)phenyl)carbamate
Brand Name: Vulcanchem
CAS No.: 1261896-32-5
VCID: VC0035590
InChI: InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)18-12-8-6-11(7-9-12)13-5-4-10-17-14(13)19/h4-10H,1-3H3,(H,17,19)(H,18,20)
SMILES: CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC=CNC2=O
Molecular Formula: C16H18N2O3
Molecular Weight: 286.331

tert-Butyl (4-(2-hydroxypyridin-3-yl)phenyl)carbamate

CAS No.: 1261896-32-5

Cat. No.: VC0035590

Molecular Formula: C16H18N2O3

Molecular Weight: 286.331

* For research use only. Not for human or veterinary use.

tert-Butyl (4-(2-hydroxypyridin-3-yl)phenyl)carbamate - 1261896-32-5

Specification

CAS No. 1261896-32-5
Molecular Formula C16H18N2O3
Molecular Weight 286.331
IUPAC Name tert-butyl N-[4-(2-oxo-1H-pyridin-3-yl)phenyl]carbamate
Standard InChI InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)18-12-8-6-11(7-9-12)13-5-4-10-17-14(13)19/h4-10H,1-3H3,(H,17,19)(H,18,20)
Standard InChI Key NJFAIABOYAHIPF-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC=CNC2=O

Introduction

Chemical Identity and Structure

tert-Butyl (4-(2-hydroxypyridin-3-yl)phenyl)carbamate is a chemical compound with molecular formula C16H18N2O3 and a molecular weight of 286.33 g/mol. This compound contains several key structural features that contribute to its biological activity, including a tert-butyl carbamate moiety, a phenyl ring, and a 2-hydroxypyridin-3-yl group. Its structure combines elements that make it particularly valuable for targeting certain enzymes involved in neurological processes.

The compound has several characteristic functional groups:

  • A tert-butoxycarbonyl (Boc) protecting group

  • A carbamate linkage

  • A hydroxypyridine moiety

  • A phenyl ring as a central structural element

These structural components provide the molecule with specific chemical properties that influence its reactivity, stability, and biological interactions.

Synthesis Methods

General Synthetic Approaches

The synthesis of tert-Butyl (4-(2-hydroxypyridin-3-yl)phenyl)carbamate can be achieved through several chemical pathways. One common approach involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, creating an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of catalysts like tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative.

Alternative Synthetic Routes

Similar carbamate compounds, such as tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate (M4), have been synthesized by condensing N-(3-Aminopropyl)-2-pipecoline with 5-((tert-butoxycarbonyl)amino)-2-hydroxybenzoic acid, which is the BOC-protected form of 5-amino salicylic acid. This condensation requires the activation of the carboxylic acid with dehydrating agents such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDCI) in the presence of additives like N-hydroxybenzotriazole (HoBt) .

Purification Considerations

The purification process typically involves column chromatography. During liquid-liquid extraction with KHCO3 solution, researchers working with similar compounds have observed that the carbamate product can migrate into the aqueous phase to a moderate extent, potentially lowering the yield after purification .

Chemical Reactivity

tert-Butyl (4-(2-hydroxypyridin-3-yl)phenyl)carbamate can participate in various chemical reactions due to its functional groups. The primary reaction types include:

Oxidation Reactions

The compound can undergo oxidation under specific conditions, particularly at the hydroxyl group or the aromatic rings. Oxidizing agents like potassium permanganate can be employed for these transformations.

Reduction Processes

Reduction reactions can convert specific functional groups within the molecule into different reduced forms. Common reducing agents in these processes include lithium aluminum hydride or sodium borohydride.

Substitution Mechanisms

The compound can undergo substitution reactions where functional groups are replaced by other chemical moieties. These reactions often target the hydroxyl group or employ the aromatic rings for electrophilic or nucleophilic substitutions.

Applications in Research

Role in Medicinal Chemistry

tert-Butyl (4-(2-hydroxypyridin-3-yl)phenyl)carbamate serves as an important building block in medicinal chemistry, particularly in the synthesis of more complex molecules with therapeutic potential. The carbamate moiety provides a protected amine that can be later deprotected for further functionalization.

Neurodegenerative Disease Research

Similar carbamate compounds have shown significant promise in neurodegenerative disease research. For example, tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate (M4) has been studied for its potential in Alzheimer's disease treatment due to its ability to inhibit both β-secretase and acetylcholinesterase, key enzymes involved in the disease pathology .

Research has indicated that such compounds can prevent amyloid beta peptide (Aβ) aggregation and the formation of fibrils (fAβ) from Aβ 1-42, which are crucial factors in the progression of Alzheimer's disease .

Industrial Applications

Beyond medical research, tert-Butyl (4-(2-hydroxypyridin-3-yl)phenyl)carbamate has applications in various industrial processes, serving as a precursor in chemical synthesis pathways and in the development of new materials with specialized properties.

Biological Activity

Enzyme Inhibition Properties

tert-Butyl (4-(2-hydroxypyridin-3-yl)phenyl)carbamate and structurally related compounds have demonstrated inhibitory activity against enzymes implicated in neurodegenerative processes. This includes:

  • β-secretase inhibition: Preventing the cleavage of amyloid precursor protein (APP) and reducing the production of amyloid beta peptides

  • Acetylcholinesterase inhibition: Enhancing acetylcholine levels by inhibiting its breakdown, which can improve cognitive function

Neuroprotective Effects

Related carbamate compounds have shown protective effects in astrocytes against Aβ 1-42 toxicity. For instance, M4 demonstrated a moderate protective effect in astrocytes against Aβ 1-42, resulting in a reduction in TNF-α and free radicals observed in cell cultures. When astrocytes were treated with Aβ 1-42 alone, a significant decrease in cell viability was observed (43.78 ± 7.17%), but when Aβ 1-42 was added together with a similar carbamate compound, an improvement in cell viability was observed (62.98 ± 4.92%) .

Table 1: Protective Effects of Carbamate Compounds on Astrocyte Cell Viability

Treatment ConditionCell Viability (%)
Control (untreated)100.00 ± 0.00
Aβ 1-42 only43.78 ± 7.17
Aβ 1-42 + Carbamate62.98 ± 4.92

Structure-Activity Relationships

Key Structural Features

The biological activity of tert-Butyl (4-(2-hydroxypyridin-3-yl)phenyl)carbamate is greatly influenced by its structural components:

Comparison with Related Compounds

tert-Butyl (4-(2-hydroxypyridin-3-yl)phenyl)carbamate shares structural similarities with other compounds studied for neurodegenerative diseases:

  • tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate (M4) has shown promising in vitro inhibition of both β-secretase (IC50 = 15.4 nM) and acetylcholinesterase (Ki = 0.17 μM)

  • tert-Butyl n-[4-(piperidin-3-yl)phenyl]carbamate contains a similar carbamate moiety but with different substitution patterns

The structural variations between these compounds result in different biological activities and pharmacokinetic properties, highlighting the importance of precise molecular design in developing effective therapeutic agents.

Pharmacokinetic Considerations

Bioavailability Challenges

Research with similar carbamate compounds has identified potential bioavailability challenges. For instance, in vivo studies with the M4 compound showed no significant effect in comparison with galantamine in rat models, an outcome attributed to limited bioavailability of the compound in the brain .

Metabolic Stability

The tert-butyl carbamate group is susceptible to metabolic cleavage in vivo, which may affect the compound's half-life and therapeutic efficacy. Understanding these metabolic pathways is crucial for optimizing the compound's pharmacokinetic profile.

Future Research Directions

Structural Modifications

Future research could focus on structural modifications to enhance the bioavailability and efficacy of tert-Butyl (4-(2-hydroxypyridin-3-yl)phenyl)carbamate. This might include:

  • Modifying the tert-butyl group to improve metabolic stability

  • Introducing additional functional groups to enhance binding affinity

  • Exploring prodrug approaches to improve brain penetration

Expanded Therapeutic Applications

While current research has focused on neurodegenerative diseases, tert-Butyl (4-(2-hydroxypyridin-3-yl)phenyl)carbamate and similar compounds could potentially be explored for other therapeutic applications, including:

  • Anti-inflammatory conditions

  • Cancer research

  • Infectious disease treatment

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